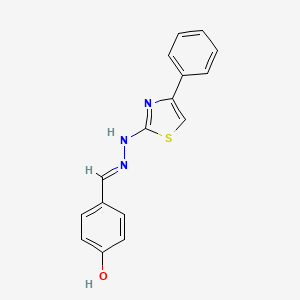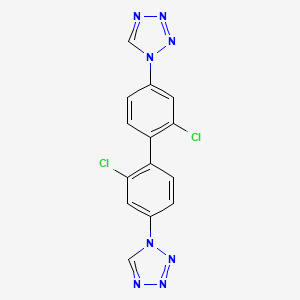
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as HPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPT is a hydrazone derivative of 4-hydroxybenzaldehyde and 2-aminothiazole, and it has been synthesized using various methods, including microwave-assisted synthesis and conventional heating methods.
作用机制
The mechanism of action of 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood, but it has been suggested to act through various pathways, including the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to inhibit the production of ROS in vitro, which may contribute to its antioxidant and anti-inflammatory properties. Additionally, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. In a study by S. N. Kadam et al., 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential therapeutic applications. However, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone also has some limitations, including its low solubility in water and its instability under acidic conditions.
未来方向
For the scientific research of 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone include the development of more efficient synthesis methods, investigation of its potential therapeutic applications in various diseases, and elucidation of its mechanism of action.
合成方法
The synthesis of 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been reported using various methods, including microwave-assisted synthesis and conventional heating methods. In a study by R. S. Lokhande et al., 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was synthesized using a microwave-assisted method by reacting 4-hydroxybenzaldehyde and 2-aminothiazole in ethanol as a solvent. The reaction was carried out at 100 °C for 5 minutes, and the resulting product was characterized using various spectroscopic techniques.
科学研究应用
4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In a study by S. N. Kadam et al., 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was found to exhibit significant antioxidant activity in vitro using various assays. 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was also found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a study by S. V. Kulkarni et al. Moreover, 4-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit anticancer activity against various cancer cell lines, including human breast cancer and lung cancer cells.
属性
IUPAC Name |
4-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-14-8-6-12(7-9-14)10-17-19-16-18-15(11-21-16)13-4-2-1-3-5-13/h1-11,20H,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJINGABFNDNBO-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6070690.png)
![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6070724.png)
![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)
![2-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6070760.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B6070762.png)